Boc-Glu-Obzl.DCHA
Description
Boc-Glu-Obzl.DCHA (N-Boc-L-glutamic acid alpha benzyl ester dicyclohexylamine salt) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₇H₂₃NO₆·C₁₂H₂₃N, with a molecular weight of 518.7 g/mol . The compound features a tert-butoxycarbonyl (Boc) group protecting the α-amino group, a benzyl ester (Obzl) on the α-carboxyl group, and a dicyclohexylamine (DCHA) counterion stabilizing the γ-carboxylate. This configuration allows selective activation of the γ-carboxyl during solid-phase peptide synthesis (SPPS), while the α-carboxyl remains inert under standard coupling conditions . The DCHA salt enhances solubility in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), facilitating its use in SPPS protocols .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYXIVNBTCGYSE-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of Boc-Glu-Obzl.DCHA typically involves the following steps:
Protection of Glutamic Acid: : Glutamic acid is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) to form Boc-glutamic acid.
Esterification: : The protected glutamic acid is then esterified with benzyl alcohol to form Boc-Glu-OBzl.
Salt Formation: : Finally, the ester is reacted with dicyclohexylamine to form the dicyclohexylamine salt of Boc-Glu-OBzl.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using reactors and purification systems to ensure high yield and purity. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-Glu-Obzl.DCHA: undergoes several types of reactions, including:
Deprotection: : Removal of the Boc group using trifluoroacetic acid (TFA) to release the free amino acid.
Hydrolysis: : The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: : Used in peptide synthesis, it can be coupled with other amino acids or peptide fragments using coupling reagents like HBTU or DCC.
Common Reagents and Conditions
Deprotection: : TFA, dichloromethane (DCM).
Hydrolysis: : Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Coupling Reactions: : HBTU, DCC, N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Free Glutamic Acid: : After deprotection.
Glutamic Acid: : After hydrolysis of the benzyl ester.
Peptides: : After coupling reactions in peptide synthesis.
Scientific Research Applications
Boc-Glu-Obzl.DCHA: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: : It is a key reagent in solid-phase peptide synthesis (SPPS), where it helps in the formation of peptide chains.
Protein Engineering: : Used to modify proteins and study their structure-function relationships.
Drug Development: : Employed in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: : Utilized in studies involving neurotransmitter systems, as glutamic acid derivatives play a role in neurotransmission.
Mechanism of Action
The mechanism by which Boc-Glu-Obzl.DCHA exerts its effects involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group, preventing unwanted side reactions during peptide chain assembly. Once the peptide synthesis is complete, the Boc group is removed, revealing the free amino acid for further reactions or biological studies.
Comparison with Similar Compounds
Key Differences:
Amino Acid Backbone: this compound uses glutamic acid, enabling dual carboxyl group manipulation, whereas compounds like Boc-Asp(OtBu)-OH.DCHA (aspartic acid) or Boc-Hyp(Bzl)-OH.DCHA (hydroxyproline) cater to specific side-chain functionalities .
Protection Strategy : The benzyl ester (Obzl) in this compound is acid-labile, whereas tert-butyl (tBu) in Boc-Asp(OtBu)-OH.DCHA requires strong acids (e.g., TFA) for cleavage .
Stereochemistry: Boc-D-Glu(OMe)-OH DCHA incorporates the D-isomer of glutamic acid, critical for synthesizing non-natural peptides .
Solubility : DCHA counterions universally improve organic solvent compatibility, but molecular weight variations (e.g., 518.7 vs. 442.6 g/mol) influence handling and dosing precision .
Biological Activity
Boc-Glu-Obzl.DCHA, or N-Boc-L-glutamic acid α-benzyl ester dicyclohexylamine salt, is a significant compound in the field of peptide synthesis and biochemical research. This article explores its biological activity, synthesis, applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of glutamic acid featuring both Boc (tert-butoxycarbonyl) and OBzl (benzyl) protective groups. Its molecular formula is , with a molecular weight of approximately 337.37 g/mol. The compound is characterized by:
- Density : 1.2 ± 0.1 g/cm³
- Melting Point : 97 °C
- Boiling Point : 522.6 ± 50.0 °C at 760 mmHg
These properties make it suitable for various applications in organic synthesis and drug development.
Synthesis of this compound
The synthesis involves protecting the amino and carboxyl groups of glutamic acid. The process typically includes:
- Protection of Functional Groups : The amino group is protected by the Boc group, while the carboxyl group is protected by the OBzl group.
- Formation of DCHA Salt : The protected glutamic acid is reacted with dicyclohexylamine to form the dicyclohexylammonium salt.
This synthetic pathway allows for controlled reactivity, which is crucial for subsequent peptide coupling reactions.
Biological Activity
This compound exhibits significant biological activity primarily through its role as a building block in peptide synthesis. Its key activities include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymatic activities by fitting into the active sites of target enzymes, thereby preventing normal catalysis. This characteristic makes it valuable for developing peptide-based inhibitors aimed at various diseases.
- Peptide Synthesis : It serves as an essential component in solid-phase peptide synthesis (SPPS), allowing for the construction of peptides containing L-glutamic acid .
Applications
This compound is utilized in several areas:
- Drug Development : Its ability to inhibit enzymatic activity positions it as a candidate for developing therapeutic agents targeting various biochemical pathways.
- Research in Molecular Biology : It facilitates the study of protein interactions and enzyme mechanisms due to its structural properties that mimic natural substrates .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Inhibitory Effects on Enzymes : Research indicates that this compound can effectively inhibit enzymes involved in metabolic pathways, showcasing its potential in metabolic disease treatments .
- Peptide-Based Inhibitors : A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target proteins, leading to improved inhibition rates compared to unmodified peptides.
- Comparative Studies : When compared with other amino acid derivatives, this compound showed superior stability and reactivity profiles, making it a preferred choice in peptide synthesis applications .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
